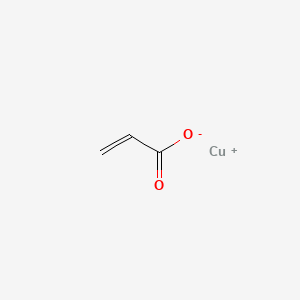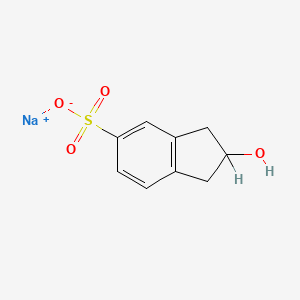
Sodium 2-hydroxyindan-5-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxyindan-5-sulphonate is a chemical compound with the molecular formula C9H9NaO4S. It is known for its unique structure, which includes a sulfonate group attached to an indane ring system. This compound is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxyindan-5-sulphonate typically involves the sulfonation of 2-hydroxyindane. This process can be carried out using sulfuric acid or other sulfonating agents under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors. These reactors are designed to handle the exothermic nature of the sulfonation reaction and ensure consistent product quality. The final product is then purified and crystallized to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-hydroxyindan-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinates or sulfides.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxyindan-5-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-hydroxyindan-5-sulphonate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium naphthalenesulfonate
Uniqueness
Sodium 2-hydroxyindan-5-sulphonate is unique due to its indane ring structure, which imparts distinct chemical properties compared to other sulfonates. This uniqueness makes it valuable for specific applications where other sulfonates may not be suitable.
Eigenschaften
CAS-Nummer |
67851-69-8 |
|---|---|
Molekularformel |
C9H9NaO4S |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
sodium;2-hydroxy-2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O4S.Na/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8;/h1-2,5,8,10H,3-4H2,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
YONDSUKOHFMYRL-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


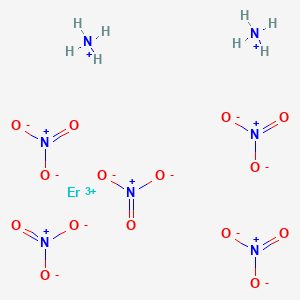
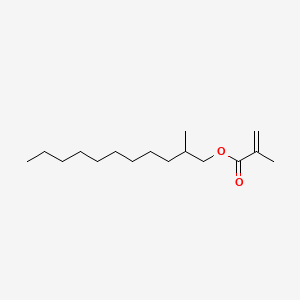
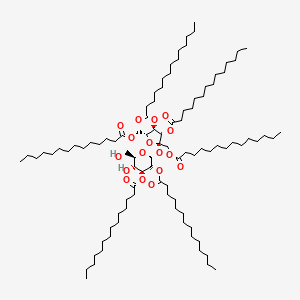
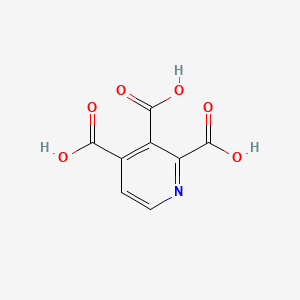

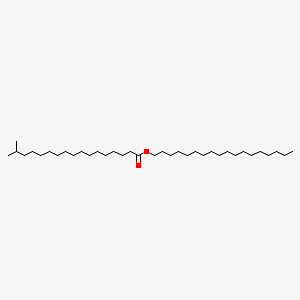

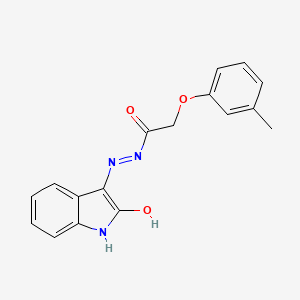
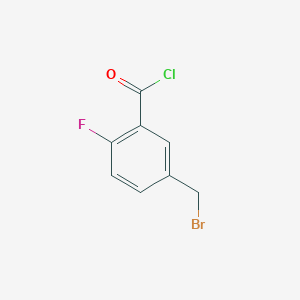

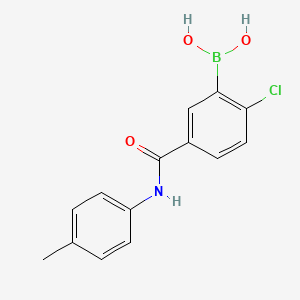
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
